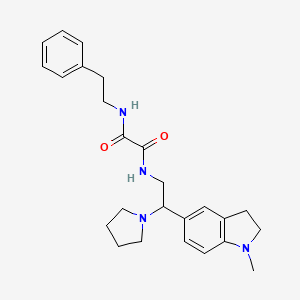

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide

Description

"N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide" is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone flanked by a 1-methylindolin-5-yl-pyrrolidinylethyl moiety at the N1 position and a phenethyl group at the N2 position. The compound’s design leverages the oxalamide scaffold, which is known for its versatility in drug discovery due to hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-28-16-12-21-17-20(9-10-22(21)28)23(29-14-5-6-15-29)18-27-25(31)24(30)26-13-11-19-7-3-2-4-8-19/h2-4,7-10,17,23H,5-6,11-16,18H2,1H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUZSSXCGNFSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using reducing agents such as sodium borohydride or catalytic hydrogenation.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indoline derivative is replaced by a pyrrolidine group.

Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of the intermediate compound with oxalyl chloride and an amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide" with three structurally related oxalamide derivatives from the provided evidence.

Structural and Functional Insights:

Polarity and Solubility: The 5-methylisoxazole substituent (compound from ) introduces polarity via the isoxazole ring’s oxygen atom, likely improving aqueous solubility compared to the more lipophilic 2-(methylthio)phenyl group (compound from ). The 2-methylquinolin-4-yl group (compound from ) adds significant hydrophobicity due to its fused aromatic system, which may limit solubility but enhance binding to hydrophobic protein pockets.

Molecular Weight and Bioavailability: The molecular weight ranges from 397.5 to 457.6, with the quinoline derivative (457.6) approaching the upper limit of Lipinski’s rule of five (MW < 500).

Pharmacophore Interactions :

- The methylthio group in the phenyl-substituted compound () could engage in sulfur-mediated interactions (e.g., van der Waals forces) with cysteine-rich domains in enzymes or receptors.

- The isoxazole derivative () may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic processes.

Research Findings and Implications

While direct pharmacological data for "this compound" are absent in the evidence, insights from its analogs suggest:

- Metabolic Stability : The pyrrolidine and indoline moieties (common across all analogs) may confer resistance to cytochrome P450-mediated degradation, a feature observed in related compounds .

- Target Selectivity: Substitutions at the N2 position likely modulate selectivity. For example, the quinoline variant () could target kinase domains due to its planar aromatic structure, whereas the isoxazole analog () might interact with nucleotide-binding sites.

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenethyloxalamide is a synthetic compound that belongs to the oxalamide class, which is noted for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a complex structure that includes an oxalamide backbone, a phenethyl group, and an indoline-pyrrolidine moiety. The structural characteristics suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Indoline Derivative : Starting from indoline, the methyl group is introduced via alkylation.

- Introduction of Pyrrolidine Group : The indoline derivative reacts with 2-bromoethylpyrrolidine under basic conditions.

- Formation of Oxalamide : The final step involves the reaction with oxalyl chloride and phenethylamine to yield the desired oxalamide.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Some proposed mechanisms include:

- Enzyme Inhibition : The oxalamide functional group may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The presence of the indole structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents.

- Anticancer Properties : Oxalamides have been explored for their ability to inhibit cancer cell proliferation through targeted enzyme inhibition.

Antibacterial Activity

A study evaluated the antibacterial properties of several oxalamide derivatives, including those structurally related to this compound. The findings indicated that certain compounds exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for further development as antimicrobial agents .

Anticancer Activity

Another research focused on the cytotoxic effects of oxalamide derivatives on various cancer cell lines. The results demonstrated that specific modifications in the chemical structure could enhance antiproliferative effects, highlighting the importance of structure-activity relationships in drug design .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C22H28N4O2 |

| Molecular Weight | 368.48 g/mol |

| Antibacterial Activity | Effective against MRSA |

| Anticancer Activity | Cytotoxic to cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.